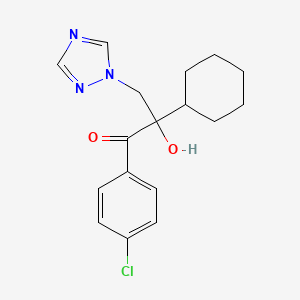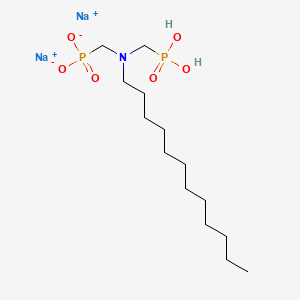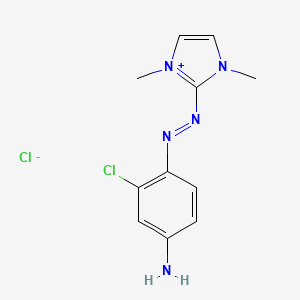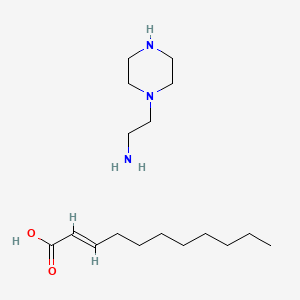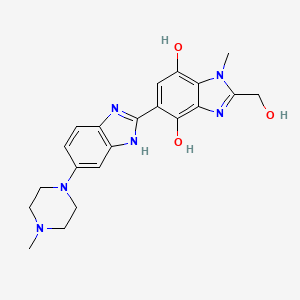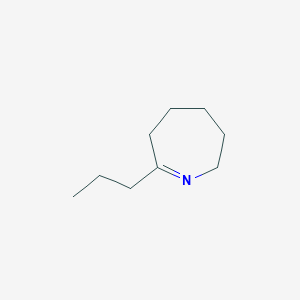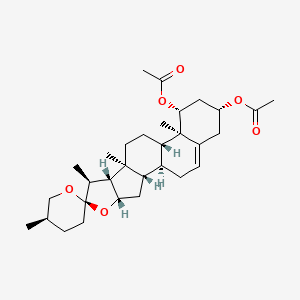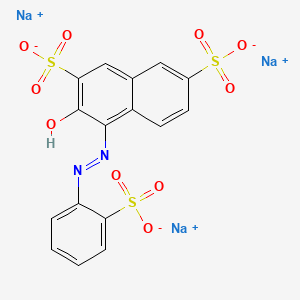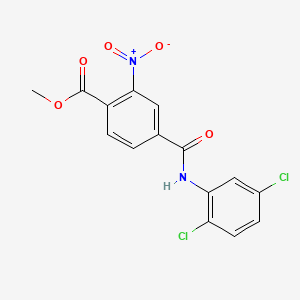
(E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate is an organic compound with a complex structure that includes both an isocrotonate ester and a dimethyl octadienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate typically involves esterification reactions. One common method is the esterification of (E)-3,7-Dimethyl-2,6-octadien-1-ol with 2-methylisocrotonic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques such as distillation and chromatography ensures the production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3,7-Dimethyl-2,6-octadien-1-ol: A related compound with similar structural features but different functional groups.
2-Methylisocrotonic acid: The acid counterpart of the ester, used in the synthesis of (E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate.
Geraniol: A similar compound with a different ester group, commonly used in fragrances and flavors.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
84254-88-6 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10+,14-6- |
Clave InChI |
OGHBUHJLMHQMHS-NHXYFRIFSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



